molecular formula C20H25N3O2 B3055352 Benzenamine, 4-(4-morpholinyl)-N-[4-(4-morpholinyl)phenyl]- CAS No. 64097-60-5

Benzenamine, 4-(4-morpholinyl)-N-[4-(4-morpholinyl)phenyl]-

Cat. No. B3055352
Key on ui cas rn: 64097-60-5
M. Wt: 339.4 g/mol
InChI Key: LXRJVBXLDSTZTA-UHFFFAOYSA-N
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Patent
US06218576B1

Procedure details

In a 300-ml four-necked flask were charged 68 ml of decahydronaphthalene (boiling point: 190° C.) as a solvent and 17.8 g (0.50 mol) of 4-morpholinoaniline, followed by the addition of 15.4 g (0.138 mol) of anhydrous calcium chloride and 18.5 g (0.138 mol) of anhydrous aluminum chloride under stirring. The resulting mixture was reacted at 200 to 210° C. for 5 hours under a nitrogen atmosphere. After cooling, the reaction mixture was added with 76 ml of toluene, followed by charging in 96 g of ice water. The resulting mixture was stirred and allowed to stand, and then, the resulting water layer was separated out. The organic layer was washed successively with 90 ml of a 5% aqueous solution of hydrochloric acid, 60 ml of a 5% aqueous solution of sodium bicarbonate and 60 ml of water. After removal of the organic solvent by distillation under reduced pressure, 48 ml of isopropyl alcohol was added to the residue and the mixture was crystallized overnight at −3 to −8° C. The resulting crystals were collected by filtration, washed with 18 ml of isopropyl alcohol and then dried, whereby 44.9 g (yield: 58.4%) of the title compound was obtained as white crystals. As a result of HPLC. analysis (column: YMC-A-312, detection UV: 280 nm, flow rate: 1.0 ml/min, eluent: acetonitrile/water 7/3), the compound was found to have a purity of 99.7%.
Quantity
17.8 g
Type
reactant
Reaction Step One
Quantity
15.4 g
Type
reactant
Reaction Step One
Quantity
18.5 g
Type
reactant
Reaction Step One
Quantity
76 mL
Type
reactant
Reaction Step Two
Quantity
68 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice water
Quantity
96 g
Type
solvent
Reaction Step Four
Yield
58.4%

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH2:5][N:4]([C:7]2[CH:13]=[CH:12][C:10]([NH2:11])=[CH:9][CH:8]=2)[CH2:3][CH2:2]1.[Cl-].[Ca+2].[Cl-].[Cl-].[Al+3].[Cl-].[Cl-].[C:21]1(C)[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1>C1C2C(CCCC2)CCC1>[O:1]1[CH2:2][CH2:3][N:4]([C:7]2[CH:13]=[CH:12][C:10]([NH:11][C:24]3[CH:23]=[CH:22][C:21]([N:4]4[CH2:5][CH2:6][O:1][CH2:2][CH2:3]4)=[CH:26][CH:25]=3)=[CH:9][CH:8]=2)[CH2:5][CH2:6]1 |f:1.2.3,4.5.6.7|

Inputs

Step One
Name
Quantity
17.8 g
Type
reactant
Smiles
O1CCN(CC1)C1=CC=C(N)C=C1
Name
Quantity
15.4 g
Type
reactant
Smiles
[Cl-].[Ca+2].[Cl-]
Name
Quantity
18.5 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Two
Name
Quantity
76 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
68 mL
Type
solvent
Smiles
C1CCCC2CCCCC12
Step Four
Name
ice water
Quantity
96 g
Type
solvent
Smiles

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting mixture was reacted at 200 to 210° C. for 5 hours under a nitrogen atmosphere
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred
CUSTOM
Type
CUSTOM
Details
the resulting water layer was separated out
WASH
Type
WASH
Details
The organic layer was washed successively with 90 ml of a 5% aqueous solution of hydrochloric acid, 60 ml of a 5% aqueous solution of sodium bicarbonate and 60 ml of water
CUSTOM
Type
CUSTOM
Details
After removal of the organic solvent
DISTILLATION
Type
DISTILLATION
Details
by distillation under reduced pressure, 48 ml of isopropyl alcohol
ADDITION
Type
ADDITION
Details
was added to the residue
CUSTOM
Type
CUSTOM
Details
the mixture was crystallized overnight at −3 to −8° C
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The resulting crystals were collected by filtration
WASH
Type
WASH
Details
washed with 18 ml of isopropyl alcohol
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
O1CCN(CC1)C1=CC=C(C=C1)NC1=CC=C(C=C1)N1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 44.9 g
YIELD: PERCENTYIELD 58.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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